Cyclohexyl(tetraethyl)pentaphospholane

Description

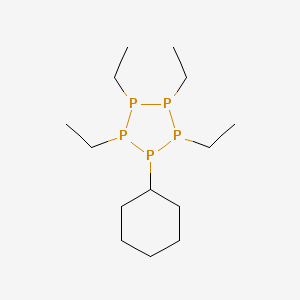

Cyclohexyl(tetraethyl)pentaphospholane is a phosphorus-containing heterocyclic compound characterized by a five-membered pentaphospholane ring substituted with a cyclohexyl group and four ethyl moieties. The cyclohexyl group likely contributes to steric and stereoelectronic effects, while the tetraethyl substituents may modulate solubility and reactivity.

Properties

CAS No. |

63830-62-6 |

|---|---|

Molecular Formula |

C14H31P5 |

Molecular Weight |

354.26 g/mol |

IUPAC Name |

1-cyclohexyl-2,3,4,5-tetraethylpentaphospholane |

InChI |

InChI=1S/C14H31P5/c1-5-15-16(6-2)18(8-4)19(17(15)7-3)14-12-10-9-11-13-14/h14H,5-13H2,1-4H3 |

InChI Key |

PVWHHYDZJWEOBM-UHFFFAOYSA-N |

Canonical SMILES |

CCP1P(P(P(P1CC)C2CCCCC2)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(tetraethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with tetraethylphosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the pentaphospholane ring, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. The final product is typically obtained through a series of purification steps, including filtration, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(tetraethyl)pentaphospholane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions

Major Products Formed

Oxidation: Phosphine oxides

Reduction: Phosphines

Substitution: Substituted phospholane derivatives

Scientific Research Applications

Cyclohexyl(tetraethyl)pentaphospholane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl(tetraethyl)pentaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their stability and function. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications .

Comparison with Similar Compounds

Table 1: LIMK Inhibition Potency of Cyclohexyl-Linked Compounds

| Compound | Substituent | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Selectivity Bias |

|---|---|---|---|---|

| 1 | Br | 50 | 60 | Balanced |

| 22 | I | 25 | 30 | Balanced |

| 23–24 | (S,S)-Cyclohexyl | 120 | 90 | LIMK2 |

| 25–26 | (R,R)-Cyclohexyl | 150 | >1000 | LIMK1 |

Stereochemical Influence on Selectivity

The stereochemistry of the cyclohexyl linker significantly alters kinase selectivity:

Structural and Reactivity Comparisons with Phosphorus Compounds

Phosphorus pentachloride (Cl₅P), a simple phosphorus(V) halide, contrasts sharply with pentaphospholane derivatives in structure and reactivity:

Table 2: Structural Comparison of Phosphorus Compounds

| Property | Cyclohexyl(tetraethyl)pentaphospholane | Phosphorus Pentachloride |

|---|---|---|

| Molecular Formula | C₁₀H₂₅P₅ (inferred) | Cl₅P |

| Geometry | Cyclic | Trigonal bipyramidal |

| Reactivity | Ligand-like, sterically hindered | Electrophilic, hydrolytic |

| Applications | Hypothesized: catalysis, inhibitors | Industrial synthesis |

Research Findings and Implications

- Substituent Effects : Halogen size (Br vs. I) correlates with increased potency, suggesting that larger substituents enhance target engagement . Ethyl groups in this compound may similarly optimize binding through hydrophobic interactions.

- Structural Diversity : Unlike reactive phosphorus halides (e.g., Cl₅P), pentaphospholanes’ cyclic structures offer stability for applications requiring controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.